molecular formula C15H16O B1636212 4-Ethylbenzhydrol

4-Ethylbenzhydrol

Cat. No.: B1636212
M. Wt: 212.29 g/mol
InChI Key: WAHXARPNYJOBPI-UHFFFAOYSA-N
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Description

4-Ethylbenzhydrol (C₁₅H₁₆O) is a substituted benzhydrol derivative featuring a hydroxyl group attached to a diphenylmethane backbone, with an ethyl group para to the hydroxyl on one phenyl ring. This structural modification imparts distinct physicochemical properties compared to unsubstituted benzhydrol, such as altered solubility, melting point, and reactivity.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(4-ethylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3

InChI Key

WAHXARPNYJOBPI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzhydrol (Diphenylmethanol)

  • Structure: Two phenyl groups attached to a methanol group (C₁₃H₁₂O).
  • Key Differences: Substituent Effects: The absence of an ethyl group in benzhydrol results in lower molecular weight (184.23 g/mol vs. 212.29 g/mol for 4-ethylbenzhydrol) and reduced steric hindrance. Solubility: Benzhydrol is sparingly soluble in water but soluble in organic solvents like ethanol. The ethyl group in this compound likely further decreases water solubility due to increased hydrophobicity. Reactivity: Benzhydrol undergoes oxidation to benzophenone, while the ethyl group in this compound may stabilize the molecule against oxidation via electron-donating effects.

4-Ethylphenol (CAS 123-07-9)

  • Structure: Phenol with an ethyl group para to the hydroxyl (C₈H₁₀O) .
  • Key Differences: Functional Groups: 4-Ethylphenol lacks the second phenyl ring present in this compound, leading to differences in π-π stacking interactions and melting points (4-ethylphenol: ~42°C vs. estimated >100°C for this compound). Applications: 4-Ethylphenol is a flavor compound in wines , whereas this compound may serve as an intermediate in pharmaceuticals or polymers due to its bulkier structure.

Ethyl 4-Aminobenzoate

  • Structure: Ethyl ester of 4-aminobenzoic acid (C₉H₁₁NO₂) .
  • Key Differences: Functional Groups: The ester and amino groups in ethyl 4-aminobenzoate contrast with the hydroxyl and ethyl groups in this compound. Spectroscopy:
  • NMR : The ethyl group in this compound would show upfield shifts for CH₃ protons (~1.2 ppm in ¹H NMR) compared to the ester’s ethoxy group (~1.3–1.5 ppm) .
  • IR : this compound’s hydroxyl stretch (~3200–3600 cm⁻¹) would differ from the ester’s C=O stretch (~1700 cm⁻¹) .

Ethyl 4-Nitrobenzoate

  • Structure: Ethyl ester of 4-nitrobenzoic acid (C₉H₉NO₄) .
  • Key Differences :
    • Electronic Effects : The nitro group is strongly electron-withdrawing, whereas the ethyl group in this compound is electron-donating. This affects reactivity in electrophilic substitution reactions.
    • Melting Point : Ethyl 4-nitrobenzoate has a higher melting point (~95°C) due to nitro group polarity, while this compound’s melting point is likely lower due to weaker intermolecular forces.

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility (Water)
This compound C₁₅H₁₆O 212.29 -OH, -C₂H₅ ~110–120 (est.) Low
Benzhydrol C₁₃H₁₂O 184.23 -OH 66–68 Low
4-Ethylphenol C₈H₁₀O 122.16 -OH, -C₂H₅ 42–44 Slightly soluble
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 -NH₂, -COOEt 89–91 Insoluble
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 -NO₂, -COOEt 94–96 Insoluble

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